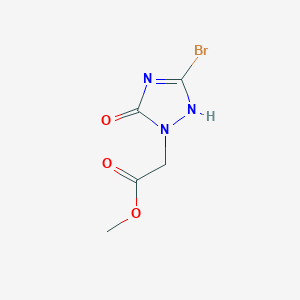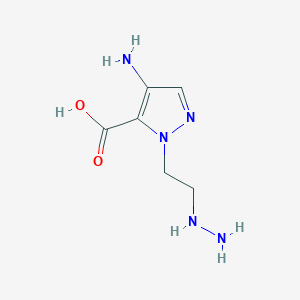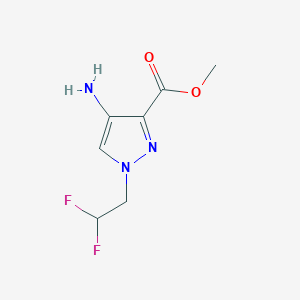
C13H20ClN3
Übersicht
Beschreibung
C13H20ClN3 is a useful research compound. Its molecular formula is C13H20ClN3 and its molecular weight is 253.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality C13H20ClN3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C13H20ClN3 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zeolite-Based Catalysts in C1 Chemistry : Zeolites, which are highly efficient solid catalysts, have seen significant application in C1 chemistry. This includes the catalytic transformation of C1 molecules like CO, CO2, CH4, CH3OH, and HCOOH. Zeolites combined with metallic catalytic species have facilitated the production of hydrocarbons and oxygenates from these C1 molecules (Zhang, Yu, & Corma, 2020).
Sodium Iminoquinolates in Ring-Opening Polymerization (ROP) : Sodium 2-arylimino-8-quinolates, C1-C8, have shown good activities towards the ROP of rac-lactide, resulting in amorphous polylactides. The substituent variation within these compounds affects their catalytic activities, with C1 showing the highest conversion (Zhang et al., 2016).
Advances in C1 Catalysis : C1 catalysis, which involves converting simple carbon-containing compounds into high-value-added chemicals and clean fuels, has made significant progress. This includes insights into the reaction mechanism and identification of highly efficient catalysts and reaction processes (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Non-Thermal Plasma (NTP) Catalysis in C1 Chemistry : NTP activated heterogeneous catalysis offers advantages in catalytic transformation of C1 molecules. This includes mild reaction conditions and energy efficiency. The development of tailor-made catalysts for NTP-catalysis systems is an area of ongoing research (Chen et al., 2020).
Metal-Organic Framework-Based Catalysts for C1 Conversion : Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for converting CO, CO2, and CH4 into high value-added chemicals. Recent advances in MOF-based catalysts have focused on catalytic reactivity, reaction mechanism, and catalyst design (Cui, Zhang, Hu, & Bu, 2019).
Photocatalytic and Electrocatalytic Transformations of C1 Molecules : There have been advances in photocatalytic and electrocatalytic conversions of major C1 molecules into value-added multi-carbon compounds. This includes the activation and controllable C–C coupling of C1 molecules under mild conditions (Xie et al., 2020).
Applications of Methylotrophs in C1 Utilization : Methylotrophs, which are capable of converting single carbon compounds like methane, methanol, and CO2, have potential in biotechnological applications. This includes the production of biofuels and value chemicals through microbial conversion (Chistoserdova, 2018).
Eigenschaften
IUPAC Name |
(1S)-1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c1-9(2)8-16-12-7-5-4-6-11(12)15-13(16)10(3)14;/h4-7,9-10H,8,14H2,1-3H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCSAYQBDXEYDN-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1CC(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B8005971.png)


![methyl (2R)-3-methyl-2-[[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8005987.png)



![2-(1H-benzimidazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B8006012.png)

![6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8006042.png)

